molecular formula C26H30N2O5 B265419 1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265419
M. Wt: 450.5 g/mol
InChI Key: AKSYPSKZBZPCJG-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as FUB-APINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent pharmacological effects. FUB-APINACA belongs to the indazole family of synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.

Mechanism of Action

1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one acts as a full agonist at the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by 1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP. This, in turn, leads to the activation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway.
Biochemical and Physiological Effects:
1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have potent pharmacological effects on the central nervous system. It has been shown to induce a range of effects, including euphoria, relaxation, and altered perception of time and space. 1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to have analgesic effects, which may be mediated through the activation of the endocannabinoid system.

Advantages and Limitations for Lab Experiments

1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in laboratory experiments. It is highly potent and has a well-characterized pharmacological profile, which makes it an ideal tool for investigating the role of the endocannabinoid system in various physiological processes. However, 1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one also has several limitations, including its potential for abuse and its potential to produce adverse effects in humans.

Future Directions

There are several future directions for research involving 1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of research could focus on the development of novel synthetic cannabinoids with improved pharmacological profiles and reduced potential for abuse. Another area of research could focus on the development of new therapeutic agents based on the pharmacological effects of 1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. Additionally, further research is needed to better understand the long-term effects of synthetic cannabinoids on human health and to develop effective strategies for preventing their abuse.

Synthesis Methods

The synthesis of 1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-hydroxypent-4-en-1-yl-indazole-3-carboxylic acid with diethylamine and 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride in the presence of a base. The resulting product is then purified and characterized using various spectroscopic techniques.

Scientific Research Applications

1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied in the research community due to its potent pharmacological effects. It has been shown to act as a full agonist at the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabis. 1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been used in various studies to investigate the role of the endocannabinoid system in various physiological processes, including pain sensation, appetite regulation, and memory formation.

properties

Product Name

1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C26H30N2O5

Molecular Weight

450.5 g/mol

IUPAC Name

(E)-[1-[3-(diethylazaniumyl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanolate

InChI

InChI=1S/C26H30N2O5/c1-3-27(4-2)13-8-14-28-23(18-9-6-5-7-10-18)22(25(30)26(28)31)24(29)19-11-12-20-21(17-19)33-16-15-32-20/h5-7,9-12,17,23,29H,3-4,8,13-16H2,1-2H3/b24-22+

InChI Key

AKSYPSKZBZPCJG-ZNTNEXAZSA-N

Isomeric SMILES

CC[NH+](CC)CCCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\[O-])/C(=O)C1=O)C4=CC=CC=C4

SMILES

CCN(CC)CCCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=CC=C4

Canonical SMILES

CC[NH+](CC)CCCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)[O-])C(=O)C1=O)C4=CC=CC=C4

Origin of Product

United States

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